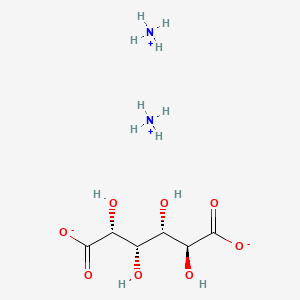
Diammonium D-glucarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diammonium D-glucarate is a chemical compound with the molecular formula C₆H₁₆N₂O₈. It is the diammonium salt of D-glucaric acid, a naturally occurring substance found in various fruits and vegetables.
Métodos De Preparación
Diammonium D-glucarate can be synthesized through the reaction of D-glucaric acid with ammonia. One common method involves the acidification of monopotassium glucarate to produce glucaric acid, which is then reacted with a diamine to form the this compound salt . Industrial production methods may involve the use of methanolic hydrochloric acid to produce a mixture of methyl D-glucarate esters and glucaro-lactones, which are then converted to this compound .
Análisis De Reacciones Químicas
Diammonium D-glucarate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanolic hydrochloric acid and acetyl chloride. The major products formed from these reactions include methyl D-glucarate esters and glucaro-lactones . The compound’s reactivity is influenced by the presence of the ammonium groups, which can participate in hydrogen bonding and other interactions.
Aplicaciones Científicas De Investigación
Diammonium D-glucarate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of sustainable materials, such as hydrogels and polymers . In biology and medicine, it has been studied for its potential to reduce cholesterol levels and suppress tumor development . Additionally, it is used in the food industry as a food additive and in the pharmaceutical industry as a therapeutic agent .
Mecanismo De Acción
The mechanism of action of diammonium D-glucarate involves its conversion to D-glucaric acid in the body. D-glucaric acid is a physiologic end-product of the D-glucuronic acid pathway in mammals and has been shown to bind to positively charged histones in necrotic tissues . This binding helps localize the compound in areas of tissue damage, making it useful for molecular imaging and therapeutic applications .
Comparación Con Compuestos Similares
Diammonium D-glucarate can be compared to other similar compounds, such as calcium D-glucarate, diindolylmethane (DIM), indole-3-carbinol (I3C), and sulforaphane. These compounds share some similar properties, such as their ability to impact estrogen metabolism and promote beneficial metabolic pathways . this compound is unique in its specific applications in molecular imaging and its potential for reducing cholesterol and suppressing tumor development .
Similar Compounds::- Calcium D-glucarate
- Diindolylmethane (DIM)
- Indole-3-carbinol (I3C)
- Sulforaphane
Propiedades
Número CAS |
84864-59-5 |
|---|---|
Fórmula molecular |
C6H16N2O8 |
Peso molecular |
244.20 g/mol |
Nombre IUPAC |
diazanium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8.2H3N/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);2*1H3/t1-,2-,3-,4+;;/m0../s1 |
Clave InChI |
LZWIOJIGSVGZID-SDFKWCIISA-N |
SMILES isomérico |
[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[NH4+].[NH4+] |
SMILES canónico |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Perylo[1,12-bcd]thiophene](/img/structure/B12645401.png)
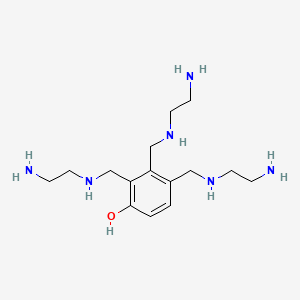
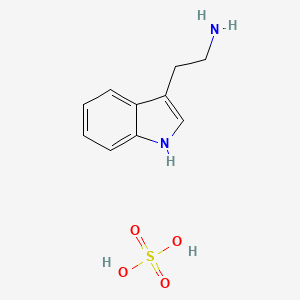
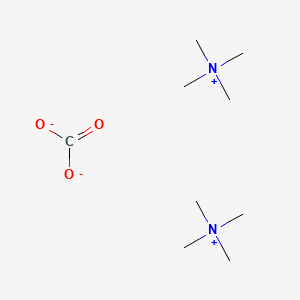
![Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12645422.png)
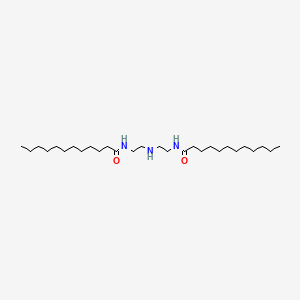
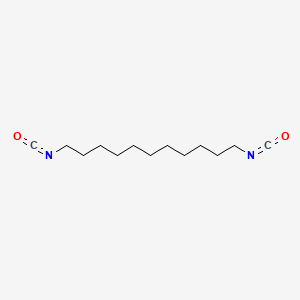
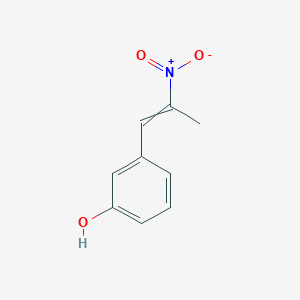

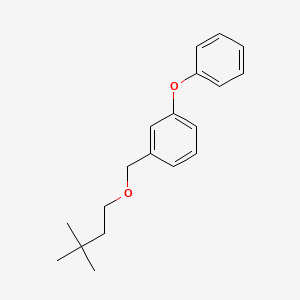
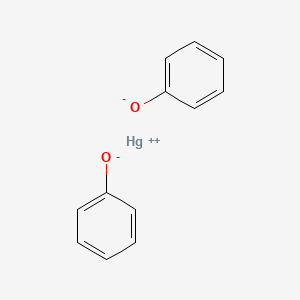
![Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B12645455.png)

